molecular formula C21H28O2 B1679923 Levonorgestrel CAS No. 6533-00-2

Levonorgestrel

Numéro de catalogue: B1679923
Numéro CAS: 6533-00-2
Poids moléculaire: 318.5 g/mol
Clé InChI: WWYNJERNGUHSAO-PHHWYCLISA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Levonorgestrel is a synthetic steroidal progestin used primarily in combination with ethinyl estradiol for oral contraception. It is composed of a racemic mixture of two stereoisomers: dextronorgestrel and this compound. only the levorotary enantiomer (this compound) is biologically active . This compound is also used in menopausal hormone therapy and is available as a generic medication .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Levonorgestrel is synthesized through a series of chemical reactions starting from steroidal precursors. The synthesis involves multiple steps, including oxidation, reduction, and substitution reactions. The specific details of the synthetic routes and reaction conditions are proprietary to the manufacturers and are not publicly disclosed in detail.

Industrial Production Methods

Industrial production of norgestrel involves large-scale chemical synthesis using advanced techniques to ensure high purity and yield. The process is optimized for cost-effectiveness and efficiency, adhering to stringent quality control measures to meet regulatory standards.

Analyse Des Réactions Chimiques

Receptor Binding and Pharmacodynamics

Levonorgestrel binds to progesterone and androgen receptors . It slows the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus . As a progestogen, this compound activates the progesterone receptor, mimicking the effects of progesterone . This action is key to its contraceptive function, primarily preventing ovulation and thickening the cervical mucus to prevent sperm passage .

The relative affinities of this compound and its metabolites for various receptors are shown in the following table :

CompoundPRARERGRMRSHBGCBG
This compound150–16234, 4501–817–75500
5α-Dihydrothis compound50380????
3α,5α-Tetrahydrothis compound??0.4????
3β,5α-Tetrahydrothis compound??2.4????

Note: Values are percentages (%). Reference ligands (100%) were promegestone for the PR, metribolone for the AR, E2 for the ER, DEXA for the GR, aldosterone for the MR, DHT for SHBG, and cortisol for CBG .

Interactions with CYP3A4

Drugs that induce the CYP3A4 cytochrome P450 liver enzyme can accelerate the metabolism of this compound, potentially reducing its effectiveness . Substances that induce CYP3A4 include barbiturates, bosentan, carbamazepine, felbamate, griseofulvin, oxcarbazepine, phenytoin, rifampin, St. John's wort, and topiramate .

Applications De Recherche Scientifique

Levonorgestrel has a wide range of scientific research applications, including:

Chemistry

In chemistry, norgestrel is studied for its synthetic pathways and chemical properties. Researchers explore new methods for its synthesis and modification to improve its efficacy and reduce side effects.

Biology

In biology, norgestrel is used to study hormone regulation and reproductive biology. It serves as a model compound to understand the effects of progestins on cellular processes.

Medicine

In medicine, norgestrel is extensively used in contraceptive pills and hormone replacement therapy. It is also being investigated for its potential neuroprotective effects in retinal diseases .

Industry

In the pharmaceutical industry, norgestrel is a key ingredient in various contraceptive formulations. Its production and quality control are critical for ensuring the safety and efficacy of these products.

Mécanisme D'action

Levonorgestrel exerts its effects by binding to the progesterone and estrogen receptors within the female reproductive tract, the mammary gland, the hypothalamus, and the pituitary . Once bound to the receptor, progestins like this compound slow the frequency of release of gonadotropin-releasing hormone (GnRH) from the hypothalamus and blunt the pre-ovulatory luteinizing hormone (LH) surge. Loss of the LH surge inhibits ovulation and thereby prevents pregnancy .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

This compound is unique due to its racemic mixture composition, which includes both dextronorgestrel and this compound. This composition allows for a broader range of applications and effects compared to other progestins that may only contain a single stereoisomer.

Activité Biologique

Levonorgestrel is a synthetic progestin widely used in contraceptive methods, including oral contraceptives and emergency contraception. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, clinical implications, and safety profiles based on diverse research findings.

This compound primarily functions through several mechanisms to prevent pregnancy:

  • Inhibition of Ovulation : It effectively inhibits ovulation when administered before the luteinizing hormone (LH) surge. Studies indicate that this compound can prevent ovulation in 57–93% of cases depending on the timing of administration relative to the ovulatory cycle .
  • Alteration of Endometrial Environment : While there is debate regarding its effect on implantation, most studies suggest that this compound does not significantly alter endometrial receptivity post-ovulation. Nine out of ten studies showed no difference in implantation rates compared to controls .
  • Interference with Fertilization : this compound may also affect sperm motility and function, thereby reducing the likelihood of fertilization .

Pharmacokinetics

This compound exhibits high bioavailability (approximately 95%) and is primarily metabolized in the liver. Key pharmacokinetic parameters include:

ParameterValue
Bioavailability 95% (range 85-100%)
Plasma Protein Binding ~98% (50% to albumin, 48% to SHBG)
Half-life 24-32 hours (varies from 8 to 45 hours)
Metabolism Hepatic (CYP3A4 and CYP3A5 involved)
Elimination 20-67% in urine; 21-34% in feces

This compound is predominantly bound to sex hormone-binding globulin (SHBG) and albumin, which influences its pharmacological effects .

Case Studies and Research Findings

  • Emergency Contraception Efficacy :
    A retrospective study involving women who failed this compound as an emergency contraceptive found no significant increase in congenital malformations or adverse pregnancy outcomes compared to controls . This reinforces the safety profile of this compound when used as directed.
  • Comparison with Other Contraceptives :
    A case-control study comparing this compound implants (Norplant) with oral contraceptives revealed that while Norplant users experienced more side effects initially, they had significantly lower pregnancy rates and higher satisfaction levels over time .
  • Venous Thromboembolism Risk :
    Research indicates that the risk of venous thromboembolism is lower among users of this compound-containing contraceptives compared to those using drospirenone-based products. The incidence rates for thromboembolism were reported as 12.5 per 100,000 woman-years for this compound users .

Safety Profile

This compound is generally well-tolerated, but side effects can include menstrual irregularities, headaches, and mood changes. The FDA has classified it as a nonabortifacient, confirming that it does not interfere with an established pregnancy .

Propriétés

Numéro CAS

6533-00-2

Formule moléculaire

C21H28O2

Poids moléculaire

318.5 g/mol

Nom IUPAC

(10R,13S,17R)-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-17-hydroxy-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H28O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,13,16-19,23H,3,5-12H2,1H3/t16-,17?,18?,19?,20-,21-/m0/s1/i5D2,6D2,13D,16D

Clé InChI

WWYNJERNGUHSAO-PHHWYCLISA-N

Impuretés

Reported impurities include: 13-ethyl-3,4-diethynyl-18,19-dinor-17alpha-pregn-5-en-20- yn-3beta,4alpha,17-triol, 13-ethyl-3,4-diethynyl-18,19-dinor-17alpha-pregn-5-en-20-yn-3alpha,4alpha,17- triol 13-ethyl-18,19-dinor-17alpha-pregn-4-en-20-yn-17-ol, 13-ethyl-3-ethynyl-18,19-dinor-17alpha-pregna-3,5-dien-20-yn-17-ol, 13-ethyl-17-hydroxy-18,19-dinor-17alpha-pregna-4,8(14)- dien-20-yn-3-one and 13-ethyl-17-hydroxy-18,19-dinor-17alpha-pregn-5(10)-en-20-yn-3-one.

SMILES

CCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34

SMILES isomérique

[2H]C1=C2[C@](CC(C1=O)([2H])[2H])(C3CC[C@]4(C(C3CC2([2H])[2H])CC[C@]4(C#C)O)CC)[2H]

SMILES canonique

CCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34

Apparence

Solid powder

Point d'ébullition

459.1

Color/Form

Crystals from methanol
Crystals from diethyl ether-hexane

melting_point

205-207 °C

Key on ui other cas no.

6533-00-2
797-63-7

Description physique

Solid

Pictogrammes

Health Hazard; Environmental Hazard

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

In water, 1.73 mg/L, temp not stated.

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

18,19-dinorpregn-4-en-20-yn-3-one, 13-ethyl-17-hydroxy-, (17alpha)-(-)-
Capronor
Cerazet
D Norgestrel
D-Norgestrel
duofem
l Norgestrel
l-Norgestrel
Levonorgestrel
Microlut
Microval
Mirena
Norgeston
NorLevo
Norplant
Norplant 2
Norplant-2
Norplant2
Plan B
Vikela

Pression de vapeur

1.0X10-9 mm Hg at 25 °C (est)
3.92X10-10 mm Hg at 25 °C (est)

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Levonorgestrel
Reactant of Route 2
Reactant of Route 2
Levonorgestrel
Reactant of Route 3
Reactant of Route 3
Levonorgestrel
Reactant of Route 4
Levonorgestrel
Reactant of Route 5
Levonorgestrel
Reactant of Route 6
Levonorgestrel
Customer
Q & A

Q1: How does Norgestrel exert its contraceptive effects?

A1: Norgestrel, specifically its biologically active enantiomer Levonorgestrel, primarily exerts its contraceptive effects through multiple mechanisms. It acts by []:

    Q2: What is the role of basic fibroblast growth factor (bFGF) in Norgestrel's neuroprotective effects?

    A2: Research suggests that Norgestrel's neuroprotective properties may involve the upregulation of bFGF. Studies on photoreceptor cells and retinal explants demonstrated that Norgestrel increased bFGF expression []. Furthermore, inhibiting bFGF with specific siRNA blocked Norgestrel's protective effects in stressed photoreceptors, highlighting bFGF's crucial role in this process [].

    Q3: Does Norgestrel impact microglia activity in the retina?

    A3: Yes, studies show that Norgestrel administration in a mouse model of retinitis pigmentosa (RP) led to alterations in microglial activity coinciding with significant retinal protection []. This suggests that changes in microglial behavior may contribute to Norgestrel's neuroprotective effects.

    Q4: How does Norgestrel affect gliosis in the retina?

    A4: Norgestrel has been shown to reduce gliosis, a characteristic feature of retinal degeneration. In the rd10 mouse model of RP, Norgestrel treatment resulted in decreased microglial activity and a reduction in Müller cell gliosis, marked by decreased glial fibrillary acidic protein (GFAP) expression [].

    Q5: What role do reactive oxygen species (ROS) play in Norgestrel-mediated retinal neuroprotection?

    A5: While often associated with cellular damage, research suggests that Norgestrel utilizes a controlled burst of pro-survival ROS downstream of bFGF signaling to promote photoreceptor survival. This was observed in both photoreceptor-like cells and the rd10 mouse model [].

    Q6: What is the molecular formula and weight of Norgestrel?

    A6: Norgestrel has a molecular formula of C21H28O2 and a molecular weight of 312.45 g/mol.

    Q7: How does the structure of Norgestrel relate to its biological activity?

    A7: Norgestrel exists as two enantiomers, only one of which is biologically active. The active enantiomer, this compound, possesses all the hormonal activity [, ]. Studies comparing the two enantiomers in various biological assays confirmed the inactivity of the dextrorotatory enantiomer and showed that this compound was twice as potent as the racemic Norgestrel in relevant experiments [].

    Q8: How is Norgestrel formulated for different delivery methods?

    A8: Norgestrel has been incorporated into various delivery systems, including:

    • Oral contraceptives: Norgestrel is commonly formulated with ethinyl estradiol in combined oral contraceptive pills [, , , , , , , ].
    • Intrauterine devices (IUDs): Norgestrel-releasing IUDs provide localized and long-acting contraceptive effects [, , ].
    • Subcutaneous implants: Silastic implants containing this compound crystals allow for prolonged diffusion and contraceptive action [].
    • Vaginal rings: Rings releasing Norgestrel and ethinyl estradiol provide continuous hormone delivery for several weeks [].
    • Transdermal delivery: Research explores protransfersomes as potential carriers for enhanced Norgestrel delivery through the skin [].

    Q9: What are some alternative progestins used in contraceptive formulations?

    A9: Several other progestins are used in contraceptive formulations, including:

    • Norethisterone: A common progestin often used in combination with ethinyl estradiol [, , , , , , ].
    • Lynestrenol: Another progestin used in oral contraceptives [, , , ].
    • Desogestrel: A third-generation progestin known for its high progestational activity [].
    • Medroxyprogesterone acetate: Used in injectable contraceptives and some combined oral contraceptives [, , ].

    Avertissement et informations sur les produits de recherche in vitro

    Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.